Methyl 5-amino-2-methoxybenzoate
Overview
Description
Methyl 5-amino-2-methoxybenzoate is a chemical compound that is of interest in various fields of chemistry and pharmacology due to its potential as an intermediate in the synthesis of pharmaceuticals and other organic compounds. While the provided papers do not directly discuss methyl 5-amino-2-methoxybenzoate, they do provide insights into related compounds and methodologies that could be relevant for the synthesis and analysis of methyl 5-amino-2-methoxybenzoate.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles involves a relay catalytic cascade reaction, which could potentially be adapted for the synthesis of methyl 5-amino-2-methoxybenzoate . Similarly, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid from 4-amino-2-hydroxybenzoic acid through methylation, thiocyanation, ethylation, and oxidation steps indicates a complex synthetic route that could be considered for related compounds .
Molecular Structure Analysis
The molecular structure of compounds is typically characterized using techniques such as X-ray diffraction, FT-IR spectroscopy, and computational methods like Hartree-Fock (HF) and Density Functional Theory (DFT) . These methods allow for the determination of bond lengths, bond angles, torsion angles, and the overall three-dimensional arrangement of atoms within a molecule. For methyl 5-amino-2-methoxybenzoate, similar analytical techniques would be employed to elucidate its structure.
Chemical Reactions Analysis
The reactivity of a compound like methyl 5-amino-2-methoxybenzoate can be inferred from the reactions of similar molecules. For example, the nitration and subsequent reduction of methyl 4-butyrylamino-3-methyl-5-aminobenzoate to introduce amino groups at specific positions on the aromatic ring could provide insights into the chemical reactivity of the amino and methoxy groups in methyl 5-amino-2-methoxybenzoate .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior in different environments and its potential applications. These properties include melting point, solubility, and stability, which can be determined experimentally. Theoretical calculations, such as those for the Molecular Electrostatic Potential (MEP) map, provide additional information on the electron distribution within the molecule, which is important for predicting reactivity and interactions with other molecules .
Scientific Research Applications
Synthesis of Chemical Intermediates
Methyl 5-amino-2-methoxybenzoate serves as an intermediate in the synthesis of various chemical compounds. For instance, it's used in the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, a potent antipsychotic medication. The synthesis process involves methylation, ethylation, and oxidation steps, showcasing the compound's versatility in chemical synthesis (Wang Yu, 2008).
Pharmaceutical Synthesis
Methyl 5-amino-2-methoxybenzoate is also employed in the industrial synthesis of pharmaceuticals like metoclopramide. It's synthesized via methylation of p-aminosalicylic acid and further processed to produce metoclopramide, indicating its utility in creating complex pharmaceutical compounds (M. Murakami et al., 1971).
Quantitative Analysis in Pharmaceuticals
In pharmaceutical analysis, this compound is used for the quantitative analysis of sulpiride and its impurities. A thin-layer chromatographic method has been developed for determining sulpiride and its impurities, including methyl 5-sulphamoyl-2-methoxybenzoate, highlighting its role in ensuring the purity and quality of pharmaceutical products (D. Agbaba et al., 1999).
Safety And Hazards
“Methyl 5-amino-2-methoxybenzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
methyl 5-amino-2-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCXCIPPRCFAAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177357 | |
Record name | Methyl 5-amino-o-anisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2-methoxybenzoate | |
CAS RN |
22802-67-1 | |
Record name | Benzoic acid, 5-amino-2-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22802-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-amino-o-anisate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022802671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 5-amino-o-anisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-amino-o-anisate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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